Kinase Inhibitor Intermediate: Enabling the Array BioPharma p38 MAP Kinase Program
4-Chloro-7-methylpyrido[2,3-D]pyrimidine is explicitly claimed and utilized as a key synthetic intermediate in Array BioPharma's proprietary kinase inhibitor patent (WO2005/051304 A2), where it serves as the direct precursor for a series of 4-amino substituted pyrido[2,3-d]pyrimidines evaluated as p38 MAP kinase inhibitors for inflammatory disease treatment [1]. Unlike the more commonly employed 4-chloropyrido[2,3-d]pyrimidine (unsubstituted at C7) or 4-chloro-2-methylpyrido[2,3-d]pyrimidine, the 7-methyl substitution pattern on this specific scaffold is structurally required to access the claimed inhibitor series, establishing procurement relevance for programs targeting this chemotype.
| Evidence Dimension | Patent-specified intermediate utility for kinase inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly listed as intermediate for p38 MAP kinase inhibitor series; enables synthesis of 4-amino-7-methylpyrido[2,3-d]pyrimidine derivatives claimed in patent claims 1-20 |
| Comparator Or Baseline | 4-Chloropyrido[2,3-d]pyrimidine (unsubstituted C7) — enables different substitution pattern; 4-Chloro-2-methylpyrido[2,3-d]pyrimidine — altered electronics and sterics |
| Quantified Difference | Not applicable — structural differentiation is qualitative; the 7-methyl group is essential for accessing the claimed chemical space |
| Conditions | Patent WO2005/051304 A2, specifically pages 145-146; Array BioPharma kinase inhibitor discovery program |
Why This Matters
For research teams pursuing p38 MAP kinase or related kinase targets with pyrido[2,3-d]pyrimidine scaffolds, this specific 7-methyl substituted intermediate is the required building block to reproduce or extend the patented inhibitor series.
- [1] Array BioPharma Inc. WO2005/051304 A2, 2005. Pyrido[2,3-d]pyrimidine derivatives as protein kinase inhibitors. Pages 145-146. View Source
